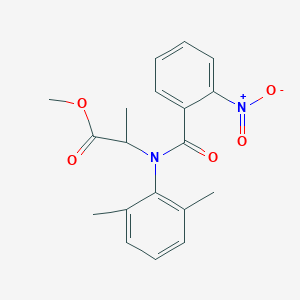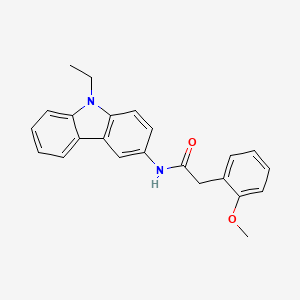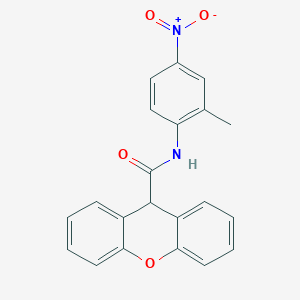
methyl N-(2,6-dimethylphenyl)-N-(2-nitrobenzoyl)alaninate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-(2,6-dimethylphenyl)-N-(2-nitrobenzoyl)alaninate, also known as DMAPA, is a chemical compound that has been widely used in scientific research for its various properties. This compound is synthesized using a specific method and has been found to have several biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of methyl N-(2,6-dimethylphenyl)-N-(2-nitrobenzoyl)alaninate is not fully understood. However, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. methyl N-(2,6-dimethylphenyl)-N-(2-nitrobenzoyl)alaninate has also been found to scavenge free radicals and protect cells from oxidative stress.
Biochemical and Physiological Effects:
methyl N-(2,6-dimethylphenyl)-N-(2-nitrobenzoyl)alaninate has been found to have several biochemical and physiological effects. It has been found to inhibit the production of prostaglandins, which play a role in inflammation. methyl N-(2,6-dimethylphenyl)-N-(2-nitrobenzoyl)alaninate has also been found to scavenge free radicals and protect cells from oxidative stress. In addition, methyl N-(2,6-dimethylphenyl)-N-(2-nitrobenzoyl)alaninate has been found to induce apoptosis in cancer cells and inhibit tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of methyl N-(2,6-dimethylphenyl)-N-(2-nitrobenzoyl)alaninate is its ability to inhibit COX-2 activity, making it a useful compound in the study of inflammation. methyl N-(2,6-dimethylphenyl)-N-(2-nitrobenzoyl)alaninate has also been found to have antioxidant and antitumor activities, making it a useful compound in cancer research. However, methyl N-(2,6-dimethylphenyl)-N-(2-nitrobenzoyl)alaninate has some limitations, including its potential toxicity and the need for careful handling.
Direcciones Futuras
There are several future directions for research on methyl N-(2,6-dimethylphenyl)-N-(2-nitrobenzoyl)alaninate. One possible direction is to investigate its potential as a therapeutic agent for inflammatory and oxidative stress-related diseases. Another direction is to study its potential as a chemotherapeutic agent for cancer. Additionally, further research is needed to fully understand the mechanism of action of methyl N-(2,6-dimethylphenyl)-N-(2-nitrobenzoyl)alaninate and its potential interactions with other compounds.
Conclusion:
In conclusion, methyl N-(2,6-dimethylphenyl)-N-(2-nitrobenzoyl)alaninate is a chemical compound that has been widely used in scientific research for its various properties. It is synthesized using a specific method and has been found to have anti-inflammatory, antioxidant, and antitumor activities. methyl N-(2,6-dimethylphenyl)-N-(2-nitrobenzoyl)alaninate has several advantages and limitations for lab experiments and has potential for future research in various fields.
Métodos De Síntesis
Methyl N-(2,6-dimethylphenyl)-N-(2-nitrobenzoyl)alaninate is synthesized using the esterification reaction of 2,6-dimethylphenol and 2-nitrobenzoyl chloride, followed by the reaction with alanine in the presence of a base. The resulting product is purified using column chromatography. This synthesis method has been found to be efficient and yields high-quality methyl N-(2,6-dimethylphenyl)-N-(2-nitrobenzoyl)alaninate.
Aplicaciones Científicas De Investigación
Methyl N-(2,6-dimethylphenyl)-N-(2-nitrobenzoyl)alaninate has been widely used in scientific research for its various properties. It has been found to have anti-inflammatory, antioxidant, and antitumor activities. methyl N-(2,6-dimethylphenyl)-N-(2-nitrobenzoyl)alaninate has also been used in the synthesis of various compounds, including peptides, esters, and amides. It has been found to be a useful reagent in the synthesis of complex molecules.
Propiedades
IUPAC Name |
methyl 2-(2,6-dimethyl-N-(2-nitrobenzoyl)anilino)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-12-8-7-9-13(2)17(12)20(14(3)19(23)26-4)18(22)15-10-5-6-11-16(15)21(24)25/h5-11,14H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGQSYIBEJACEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(2,6-dimethyl-N-(2-nitrobenzoyl)anilino)propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(dimethylamino)benzyl]-N'-phenylurea](/img/structure/B5060211.png)

![2-methoxy-5-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5060221.png)
![2-(4-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)-1,3-benzoxazole](/img/structure/B5060228.png)


![methyl (5-{2-[(4-iodophenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B5060249.png)
![2-fluoro-N-[5-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5060251.png)


![1-(4-bromo-2,6-difluorophenoxy)-3-[(1,1,3,3-tetramethylbutyl)amino]-2-propanol hydrochloride](/img/structure/B5060282.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B5060291.png)
